Methyl 4-[3-(dimethylamino)propoxy]benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate typically involves the esterification of 4-[3-(dimethylamino)propoxy]benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(dimethylamino)propoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3-(dimethylamino)propoxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(dimethylamino)propoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-aminobenzoate:
Methyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness
Methyl 4-[3-(dimethylamino)propoxy]benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group allows for interactions with various biological targets, making it valuable in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-4-10-17-12-7-5-11(6-8-12)13(15)16-3/h5-8H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXQDDFKGDLAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594280 | |
Record name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190660-97-0 | |
Record name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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